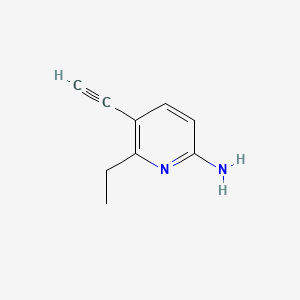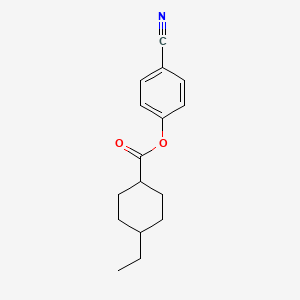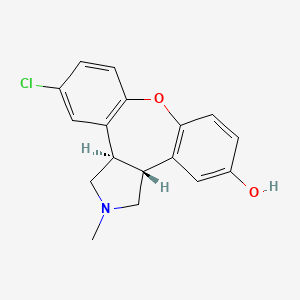
11-Hydroxyasenapine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-Hydroxyasenapine is a metabolite of asenapine, an atypical antipsychotic drug used primarily for the treatment of schizophrenia and bipolar disorder. This compound exhibits high affinity for dopamine and serotonin receptors, contributing to its therapeutic effects .
Aplicaciones Científicas De Investigación
PET Measurement of Neuroreceptor Occupancy
PET imaging with 11C-N-methylspiperone (11C-NMSP) has been used to measure serotonin (5-HT2A) and dopamine-2 (D2) neuroreceptors occupancy in subjects treated with typical or atypical antipsychotic drugs, including clozapine (Goyer et al., 1996).
Quantitation of Cardiac Sympathetic Innervation
A study with 11C-hydroxyephedrine (11C-HED) PET aimed to map cardiac sympathetic innervation in rabbits, providing insights into the relationship between 11C-HED and 123I-MIBG uptake, another sympathetic nervous tracer (Nomura et al., 2006).
Imaging Brain Peripheral Benzodiazepine Receptors
Two 11C-labeled aryloxyanilide ligands were developed for imaging brain peripheral benzodiazepine receptors (PBR) in vivo, highlighting the potential of such compounds in neurological research (Briard et al., 2008).
Study of Adrenal Function
Research explored the suppression of 11‐hydroxycorticosteroids (11‐OHCS) release in patients with endogenous depression, providing insights into adrenal function and its regulation (Nuller & Ostroumova, 1980).
Aldosterone Synthase Inhibition
This study described the clinical investigation of LCI699, an aldosterone synthase inhibitor, in patients with hypertension. It explored the drug’s impact on the renin–angiotensin–aldosterone system and the hypothalamic-pituitary-adrenal feedback axis (Schumacher et al., 2013).
Metabolism and Excretion of Asenapine
This study investigated the metabolism and excretion of asenapine in healthy male subjects, identifying several metabolites, including 11-hydroxyasenapine. It provided a comprehensive analysis of asenapine's metabolic pathways (van de Wetering-Krebbers et al., 2011).
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 11-Hydroxyasenapine involves the hydroxylation of asenapine. The process typically includes the use of oxidizing agents under controlled conditions to introduce the hydroxyl group
Propiedades
IUPAC Name |
(2R,6R)-17-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),7(12),8,10,15,17-hexaen-9-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO2/c1-19-8-14-12-6-10(18)2-4-16(12)21-17-5-3-11(20)7-13(17)15(14)9-19/h2-7,14-15,20H,8-9H2,1H3/t14-,15-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEXNSFLUYFPHAT-GJZGRUSLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=C2C=C(C=C4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H]2[C@@H](C1)C3=C(C=CC(=C3)Cl)OC4=C2C=C(C=C4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(6-Fluorobenzo[d]thiazol-2-yl)acetonitrile](/img/structure/B583279.png)
![[2-[(1S,2S,8S,10S,11S,15S,17R)-8-Fluoro-2,15-dimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6,13-trien-14-yl]-2-oxoethyl] acetate](/img/structure/B583280.png)
![2-Piperidinemethanol,4-fluoro-5-hydroxy-,[2R-(2alpha,4alpha,5beta)]-(9CI)](/img/no-structure.png)

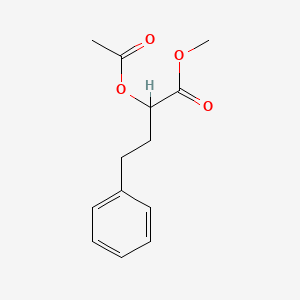
![(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(3S,6S,12S,15S,18S,25S,28S)-18-(2-amino-2-oxoethyl)-6-[(1R)-1-hydroxyethyl]-12-(1H-imidazol-4-ylmethyl)-15-(1H-indol-3-ylmethyl)-3-methyl-2,5,8,11,14,17,20,23,27-nonaoxo-22-oxa-1,4,7,10,13,16,19,26-octazabicyclo[26.3.0]hentriacontane-25-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B583289.png)
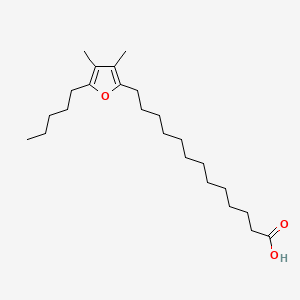
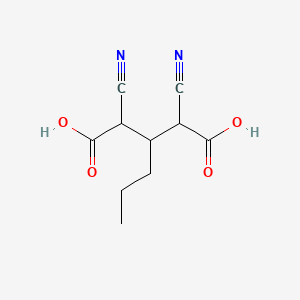
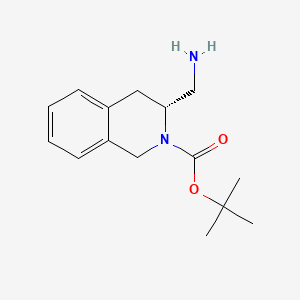
![2,7-Methano-1h-cyclopenta[b]pyridine](/img/structure/B583294.png)

